molecular formula C25H19Cl2N3O3S2 B2542443 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 361480-72-0

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2542443
CAS RN: 361480-72-0
M. Wt: 544.47
InChI Key: PPXPIPHMGRZOAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel compounds with potential antibacterial properties is a significant area of research in medicinal chemistry. In the first study, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized. The process involved a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline. The compounds were then characterized using elemental analyses and various spectroscopic techniques, indicating a successful synthesis of the desired heterocycles .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with bacterial targets. Spectroscopic techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the structure of novel compounds. Although the specific details of the molecular structure analysis are not provided in the abstract, the use of these techniques suggests that the researchers were able to confirm the structures of the synthesized derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds are key to understanding the formation of the novel antibacterial agents. The sequence of reactions suggests a stepwise construction of the molecule, with each step introducing a new functional group or molecular fragment to the growing structure. The reactions likely involve nucleophilic substitution and condensation steps, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as antibacterial agents. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The abstract does not provide specific details on these properties, but they would typically be determined after the synthesis and structural characterization are complete .

Antibacterial Activity

The synthesized compounds were tested for in-vitro antibacterial activity against two Gram-positive and two Gram-negative bacteria. The results indicated that the compounds possess a broad spectrum of antibacterial activity, which is promising for the development of new antibacterial agents. The specific details of the antibacterial assays, such as the minimum inhibitory concentration (MIC) values, would provide further insight into the potency of the compounds .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential uses in medicine .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O3S2/c26-21-10-7-18(13-22(21)27)23-15-34-25(28-23)29-24(31)17-5-8-20(9-6-17)35(32,33)30-12-11-16-3-1-2-4-19(16)14-30/h1-10,13,15H,11-12,14H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPIPHMGRZOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

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